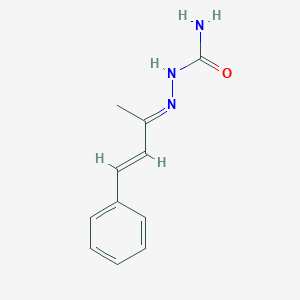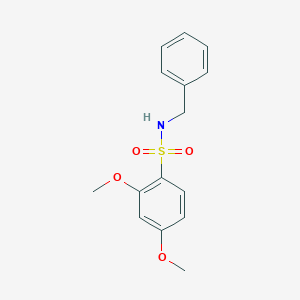
1-(2,4-Dinitrophenyl)-2-(pentan-2-ylidene)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-Dinitrophenyl)-2-(pentan-2-ylidene)hydrazine, also known as DNPH-pentan-2-one, is a chemical compound that has gained attention in the scientific community due to its unique properties. This compound is a derivative of 2,4-dinitrophenylhydrazine (DNPH), which is a widely used reagent for the detection and quantification of carbonyl groups in organic compounds. DNPH-pentan-2-one has been synthesized and investigated for its potential applications in various fields, including analytical chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of 1-(2,4-Dinitrophenyl)-2-(pentan-2-ylidene)hydrazine2-one involves the formation of a hydrazone derivative with carbonyl compounds. The hydrazone derivative is stabilized by the resonance effect, which makes it more reactive towards further reactions. The formation of a yellow-orange precipitate is due to the conjugation of the hydrazone derivative with the dinitrophenyl group. The reaction between 1-(2,4-Dinitrophenyl)-2-(pentan-2-ylidene)hydrazine2-one and carbonyl compounds is fast and selective, making it a useful tool for the detection and quantification of carbonyl groups.
Biochemical and Physiological Effects
1-(2,4-Dinitrophenyl)-2-(pentan-2-ylidene)hydrazine2-one has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be non-toxic and non-carcinogenic. This compound is not expected to have any significant effects on human health or the environment. 1-(2,4-Dinitrophenyl)-2-(pentan-2-ylidene)hydrazine2-one is stable under normal conditions and does not decompose or degrade easily.
实验室实验的优点和局限性
1-(2,4-Dinitrophenyl)-2-(pentan-2-ylidene)hydrazine2-one has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized in high yields and purity. This compound is selective and sensitive towards carbonyl compounds, making it a useful tool for the detection and quantification of these compounds. 1-(2,4-Dinitrophenyl)-2-(pentan-2-ylidene)hydrazine2-one is also compatible with various analytical techniques, including spectrophotometry and chromatography.
However, there are some limitations to the use of 1-(2,4-Dinitrophenyl)-2-(pentan-2-ylidene)hydrazine2-one in lab experiments. This compound is not suitable for the detection of carbonyl compounds that are not reactive towards hydrazine derivatives. 1-(2,4-Dinitrophenyl)-2-(pentan-2-ylidene)hydrazine2-one may also interfere with other compounds in the sample, leading to false-positive results. Therefore, careful optimization and validation of the analytical method are required.
未来方向
1-(2,4-Dinitrophenyl)-2-(pentan-2-ylidene)hydrazine2-one has potential applications in various fields, including analytical chemistry, biochemistry, and pharmacology. Some of the future directions for research on this compound are:
1. Synthesis of new derivatives of 1-(2,4-Dinitrophenyl)-2-(pentan-2-ylidene)hydrazine2-one with improved properties, such as higher selectivity and sensitivity towards carbonyl compounds.
2. Investigation of the mechanism of action of 1-(2,4-Dinitrophenyl)-2-(pentan-2-ylidene)hydrazine2-one towards carbonyl compounds, including the formation of the hydrazone derivative and the conjugation with the dinitrophenyl group.
3. Development of new analytical methods based on 1-(2,4-Dinitrophenyl)-2-(pentan-2-ylidene)hydrazine2-one for the detection and quantification of carbonyl compounds in complex matrices, such as food and environmental samples.
4. Investigation of the potential applications of 1-(2,4-Dinitrophenyl)-2-(pentan-2-ylidene)hydrazine2-one in the synthesis of new organic compounds and materials.
In conclusion, 1-(2,4-Dinitrophenyl)-2-(pentan-2-ylidene)hydrazine2-one is a promising compound for scientific research due to its unique properties. This compound has potential applications in various fields, including analytical chemistry, biochemistry, and pharmacology. Further research is needed to fully explore the potential of 1-(2,4-Dinitrophenyl)-2-(pentan-2-ylidene)hydrazine2-one and its derivatives.
合成方法
The synthesis of 1-(2,4-Dinitrophenyl)-2-(pentan-2-ylidene)hydrazine2-one involves the reaction between pentan-2-one and DNPH in the presence of a catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then oxidized to yield the final product. The synthesis method has been optimized to achieve high yields and purity of 1-(2,4-Dinitrophenyl)-2-(pentan-2-ylidene)hydrazine2-one. This compound can be obtained in a solid form, which is stable and easy to handle.
科学研究应用
1-(2,4-Dinitrophenyl)-2-(pentan-2-ylidene)hydrazine2-one has been used as a reagent for the detection of carbonyl groups in various organic compounds, including aldehydes and ketones. This compound forms a yellow-orange precipitate with carbonyl compounds, which can be easily quantified by spectrophotometry. 1-(2,4-Dinitrophenyl)-2-(pentan-2-ylidene)hydrazine2-one has been used in the analysis of food, environmental, and biological samples. This compound has also been investigated for its potential applications in the synthesis of new organic compounds and materials.
属性
CAS 编号 |
1636-82-4 |
|---|---|
产品名称 |
1-(2,4-Dinitrophenyl)-2-(pentan-2-ylidene)hydrazine |
分子式 |
C11H14N4O4 |
分子量 |
266.25 g/mol |
IUPAC 名称 |
2,4-dinitro-N-[(E)-pentan-2-ylideneamino]aniline |
InChI |
InChI=1S/C11H14N4O4/c1-3-4-8(2)12-13-10-6-5-9(14(16)17)7-11(10)15(18)19/h5-7,13H,3-4H2,1-2H3/b12-8+ |
InChI 键 |
WRPKOQRMGLEOOF-XYOKQWHBSA-N |
手性 SMILES |
CCC/C(=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C |
SMILES |
CCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
规范 SMILES |
CCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
同义词 |
2-Pentanone 2,4-dinitrophenyl hydrazone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(2-ethoxy-5-isopropylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole](/img/structure/B239344.png)




![1-(3,4-Dimethylphenyl)-4-[(3-fluorophenyl)sulfonyl]piperazine](/img/structure/B239353.png)


![1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B239369.png)
![1-Mesityl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B239370.png)

